CholPC

Vue d'ensemble

Description

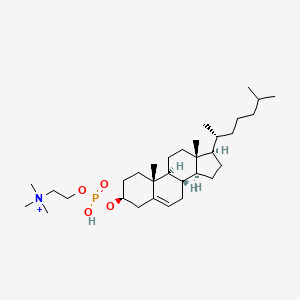

CholPC, also known as cholesteryl phosphocholine, is a compound that forms stable, fluid bilayers with ceramides . This formulation has been shown to be more potent than solvent-delivered (DMSO) formulations of C6 Ceramide in inhibiting proliferation, inducing apoptosis, and disturbing calcium homeostasis .

Synthesis Analysis

CholPC was prepared by chemical synthesis and its interactions with small (ceramide and cholesterol) and large headgroup (sphingomyelin (SM) and phosphatidylcholine) colipids in bilayer membranes were studied .Molecular Structure Analysis

The molecular formula of CholPC is C32H58NO4P . It has a hydrophobic region and a large polar head group .Chemical Reactions Analysis

CholPC forms bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . The extruded bilayers appear to be fluid, although highly ordered, even when the ceramide has an N-linked palmitoyl acyl chain .Physical And Chemical Properties Analysis

CholPC is a powder with a molecular weight of 551.78 . It is not hygroscopic or light-sensitive . It has a stability of 1 year and should be stored at -20°C .Applications De Recherche Scientifique

Drug Delivery Applications

CholPC has been used in drug delivery applications. It has been shown to increase the bioavailability of certain drugs, making them more effective . For example, it has been used to deliver ceramides to cells in culture .

Bioimaging Applications

CholPC has been used in bioimaging applications. It can be used to create cholesterol-based liquid crystals and gelators, which can be used in various imaging techniques .

Anticancer Applications

CholPC has been used in anticancer applications. It has been shown to inhibit cell proliferation and induce apoptosis in cultured cells .

Antimicrobial Applications

CholPC has potential antimicrobial applications. While specific studies on CholPC’s antimicrobial properties are not readily available, cholesterol-based compounds have been studied for their antimicrobial properties .

Antioxidant Applications

CholPC may have antioxidant applications. Cholesterol-based compounds have been studied for their antioxidant properties .

Research and Development

CholPC is used in research and development of new pharmaceuticals and therapies. Its unique properties make it a valuable tool in the development of new treatments .

Metabolic Studies

CholPC has been used in metabolic studies. It has been used to study the metabolic conversion of ceramides in HeLa cells .

Cell Membrane Studies

CholPC has been used in studies of cell membranes. Its similarity to natural cell membrane components makes it useful in these types of studies .

Mécanisme D'action

Target of Action

It’s known that cholpc forms bilayers with both ceramides and cholesterol . This suggests that its targets could be cellular membranes or membrane-associated proteins.

Mode of Action

CholPC interacts with its targets by forming bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . This interaction could alter the physical properties of the membranes, potentially influencing the function of membrane-associated proteins.

Pharmacokinetics

Its solubility in water is 83-86 vol% at 20℃ and ph 59-68 , which could influence its absorption and distribution in the body.

Result of Action

Given its ability to form bilayers with ceramides and cholesterol , it could potentially influence the structure and function of cellular membranes.

Action Environment

Environmental factors such as temperature and pH could influence the action, efficacy, and stability of CholPC. For instance, its solubility in water is influenced by both temperature and pH . These factors could potentially affect its absorption, distribution, and overall pharmacokinetics.

Orientations Futures

Propriétés

IUPAC Name |

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58NO4P/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-38(34,35)36-21-20-33(6,7)8)16-18-31(25,4)30(27)17-19-32(28,29)5/h12,23-24,26-30H,9-11,13-22H2,1-8H3/p+1/t24-,26+,27+,28-,29+,30+,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEZHNCHKXEIBJ-RWFZIKKDSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)OCC[N+](C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59NO4P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984438 | |

| Record name | 2-({[(Cholest-5-en-3-yl)oxy](hydroxy)phosphoryl}oxy)-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylammonio)ethyl cholest-5-en-3beta-yl hydrogen phosphate | |

CAS RN |

65956-64-1 | |

| Record name | 2-(Trimethylammonio)ethyl cholest-5-en-3beta-yl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065956641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[(Cholest-5-en-3-yl)oxy](hydroxy)phosphoryl}oxy)-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethylammonio)ethyl cholest-5-en-3β-yl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)

![3-(4-ethoxyphenyl)-6-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2461158.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2461159.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazole](/img/structure/B2461162.png)

![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)

![N-(3-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2461171.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461175.png)